gamma-Octalactone
Overview
Description
Synthesis Analysis
The synthesis of gamma-Octalactone and its derivatives involves various chemical processes. For instance, stable isotope dilution assays have been developed for gamma-Octalactone in Australian wines, showcasing its significant presence and the methods to quantify it accurately (Cooke et al., 2009). Another study identified a precursor of beta-methyl-gamma-Octalactone in the wood of Sessile oak, contributing to our understanding of its natural synthesis (Masson et al., 2000).
Molecular Structure Analysis
The molecular structure of gamma-Octalactone and its derivatives, such as beta-methyl-gamma-Octalactone, has been elucidated through techniques like HRFAB-MS, NMR, LCMS, and chiral analysis. These studies provide insight into the stereochemistry and physical properties of gamma-Octalactone (Masson et al., 2000).
Chemical Reactions and Properties
Research has also focused on the chemical reactions and properties of gamma-Octalactone. Techniques like photooxygenation followed by dehydration have been used to synthesize gamma-spiroketal gamma-lactones, demonstrating the compound's versatility in chemical reactions (Pavlakos et al., 2009).
Physical Properties Analysis
The physical properties of gamma-Octalactone, including its aroma detection thresholds and enantiomeric distributions, have been studied in Australian red wine. This research highlights the importance of gamma-Octalactone's sensory attributes and its impact on wine flavor (Cooke et al., 2009).
Scientific Research Applications
Wine Flavor Analysis : Gamma-Octalactone is significant in the flavor analysis of Australian wines. It is the most common lactone observed in several white and red wines, contributing to their distinctive flavors (Cooke et al., 2009).
Animal Nutrition and Health : The compound has been studied for its impact on the content of chemical elements in the muscles and liver of broiler chickens. It shows potential in improving the nutritional profile of poultry (Kurilkina et al., 2022).
Insect Behavior : Gamma-Octalactone plays a role in insect behavior, particularly in oviposition site-selection by Bactrocera dorsalis. It triggers an innate response in these flies, indicating its potential in pest control strategies (Damodaram et al., 2014).
Food and Beverage Flavoring : The compound is used in enhancing flavors in various food and beverage products. Its role in creating distinctive flavors in malt whisky, for instance, has been recognized (Wanikawa et al., 2000).
Biotechnological Production : Research on the biotechnological production of gamma-Octalactone, such as through yeast transformation of ricinoleic acid, highlights its potential in sustainable flavor compound manufacturing (Rong et al., 2017).
Chemical Analysis Methods : The development of stable isotope dilution assays for gamma-Octalactone enhances the accuracy and precision of flavor compound analysis in various products (Hislop et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-butyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFYZQJXZJBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047609 | |
Record name | 4-Hydroxyoctanoic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour | |
Record name | 2(3H)-Furanone, 5-butyldihydro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butyl-gamma-butyrolactone | |
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Record name | gamma-Octalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
234.00 °C. @ 760.00 mm Hg | |
Record name | 4-Butyl-gamma-butyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, soluble in alcohol and slightly soluble in water | |
Record name | 4-Butyl-gamma-butyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | gamma-Octalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.970-0.980 | |
Record name | gamma-Octalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
gamma-Octalactone | |
CAS RN |
104-50-7 | |
Record name | γ-Octalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | gamma-Octalactone | |
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Record name | 4-Octanolide | |
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Record name | 4-Octanolide | |
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Record name | 2(3H)-Furanone, 5-butyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-Hydroxyoctanoic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047609 | |
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Record name | Octan-4-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.917 | |
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Record name | .GAMMA.-OCTALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHD6M52X0K | |
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Record name | 4-Butyl-gamma-butyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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